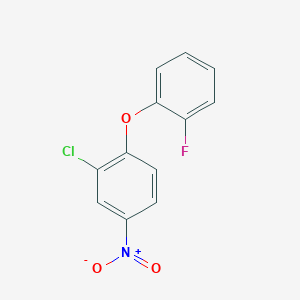
2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-fluorophenoxy)-4-nitrobenzene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a chloro group, a fluorophenoxy group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene typically involves the following steps:
Chlorination: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Fluorophenoxy Substitution: The final step involves the substitution of a hydrogen atom on the benzene ring with a fluorophenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction using 2-fluorophenol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Iron powder and hydrochloric acid or palladium on carbon with hydrogen gas are common reducing agents.
Substitution: Sodium hydroxide or potassium carbonate can be used as bases in nucleophilic aromatic substitution reactions.
Major Products:
Reduction of Nitro Group: 2-Chloro-1-(2-fluorophenoxy)-4-aminobenzene.
Substitution of Chloro Group: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-fluorophenoxy)-4-nitrobenzene has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Biology: It can serve as a probe or reagent in biochemical assays and studies involving enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro group can facilitate electron transfer processes, while the chloro and fluorophenoxy groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-Chloro-1-(4-fluorophenoxy)-4-nitrobenzene: Similar structure but with the fluorophenoxy group in a different position.
2-Chloro-1-(2-fluorophenoxy)-4-aminobenzene: Reduction product of the nitro compound.
2-Chloro-1-(2-fluorophenoxy)-4-methylbenzene: Methyl group instead of the nitro group.
Uniqueness: 2-Chloro-1-(2-fluorophenoxy)-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of chloro, fluorophenoxy, and nitro groups allows for versatile chemical transformations and interactions with biological targets.
Propiedades
IUPAC Name |
2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-9-7-8(15(16)17)5-6-11(9)18-12-4-2-1-3-10(12)14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLUVAMFWPYYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














